5-[(2-methoxyethoxy)methyl]-1,3-oxazole
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Overview
Description
5-[(2-Methoxyethoxy)methyl]-1,3-oxazole is an organic compound with the molecular formula C7H11NO3 It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-methoxyethoxy)methyl]-1,3-oxazole typically involves the reaction of 2-methoxyethoxymethyl chloride with an appropriate oxazole derivative. The reaction conditions often include the use of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxazole compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methoxyethoxy)methyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated heterocycles.
Scientific Research Applications
5-[(2-Methoxyethoxy)methyl]-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-methoxyethoxy)methyl]-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanamine: This compound has a similar methoxyethoxy group but differs in its overall structure and properties.
5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid: A derivative of this compound with an additional carboxylic acid group.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methoxyethoxy group provides solubility and reactivity advantages, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2001918-96-1 |
---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
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